molecular formula C13H8F4O B6340935 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% CAS No. 1214367-68-6

5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6340935
CAS RN: 1214367-68-6
M. Wt: 256.19 g/mol
InChI Key: UNKYBIGWGSUZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% (5-F-3-TFMP) is a synthetic compound that has been studied for its potential applications in the development of pharmaceuticals and other products. 5-F-3-TFMP is a trifluoromethylphenol derivative, which is a type of phenol compound that has three fluorine atoms bonded to the phenol ring. The compound is known to be an effective synthetic intermediate in the production of pharmaceuticals and other products, and has been studied for its potential applications in the development of new drugs and other products.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed that the compound acts by forming a reactive intermediate that can then react with other molecules. This intermediate is believed to be formed by the reaction of the trifluoromethyl group with the phenol ring, which then reacts with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, the compound has been studied for its potential effects on the human body. It has been found to have anti-inflammatory and anti-bacterial properties, and has been studied for its potential use in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its high purity, low toxicity, and low cost. In addition, the compound is relatively easy to synthesize and can be used as a starting material for the synthesis of various other compounds. However, there are some limitations to using 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments. The compound is volatile and can be difficult to handle, and it can react with other compounds, which can lead to the formation of unwanted byproducts.

Future Directions

The potential applications of 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% are still being explored. Some potential future directions include the development of new pharmaceuticals and other products, the use of the compound as a catalyst in organic synthesis reactions, and the development of new materials, such as polymers. In addition, further research is needed to understand the full biochemical and physiological effects of the compound, as well as to determine the optimal conditions for the synthesis of 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95%.

Synthesis Methods

5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% can be synthesized from commercially available starting materials. The synthesis of 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% involves the reaction of 2-fluorophenol with trifluoromethyl iodide in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction is typically carried out at room temperature. The reaction yields a 95% pure product, which can be further purified by recrystallization.

Scientific Research Applications

5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% has been studied for its potential applications in the development of new drugs and other products. The compound has been studied for its ability to act as a synthetic intermediate in the production of various drugs, including antibiotics and cardiovascular drugs. In addition, 5-(2-Fluorophenyl)-3-trifluoromethylphenol, 95% has been studied for its potential use in the development of new materials, such as polymers, and for its potential use as a catalyst in organic synthesis reactions.

properties

IUPAC Name

3-(2-fluorophenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4O/c14-12-4-2-1-3-11(12)8-5-9(13(15,16)17)7-10(18)6-8/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKYBIGWGSUZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673430
Record name 2'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorophenyl)-3-trifluoromethylphenol

CAS RN

1214367-68-6
Record name 2'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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